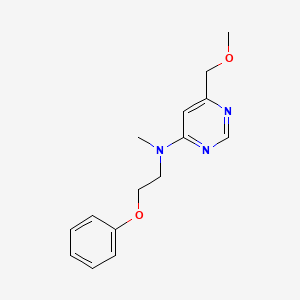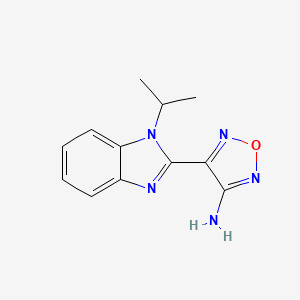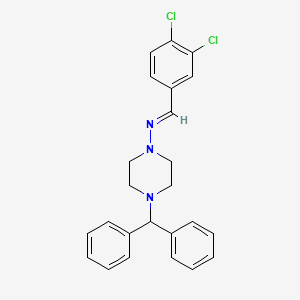
6-(methoxymethyl)-N-methyl-N-(2-phenoxyethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic displacement reactions, where a substituent on the pyrimidine ring is replaced by another nucleophile. For example, the antifungal effects of some derivatives have been studied, indicating the potential for synthesizing biologically active compounds through various chemical reactions (Jafar et al., 2017). The synthesis typically requires precise control of reaction conditions to achieve the desired substitutions on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 6-(methoxymethyl)-N-methyl-N-(2-phenoxyethyl)pyrimidin-4-amine, can be characterized by a variety of spectroscopic methods such as IR, 1H-NMR, and 13C-NMR spectrophotometry. These techniques provide detailed information about the molecular conformation and the nature of substitutions on the pyrimidine ring. For instance, crystal structure and DFT studies of related compounds reveal the stability of molecular conformation through intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding the properties and reactivity of these compounds (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions that modify their structure and functionality. For example, they can undergo transformations into amino- and chloro-pyrimidine derivatives under certain conditions (Botta et al., 1985). These reactions are crucial for the synthesis of compounds with specific biological activities.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. These properties can be determined through experimental techniques like X-ray crystallography, which provides insights into the compound's stability and potential applications (Yépes et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including their reactivity and interaction with other molecules, are influenced by their molecular structure. Studies on the synthesis and reactivity of these compounds can lead to the development of novel materials and pharmaceuticals with enhanced efficacy and specificity. For instance, research on antiviral agents has explored the chemistry of pyrimidine derivatives as potential inhibitors of viral enzymes (Botta et al., 1994).
Propriétés
IUPAC Name |
6-(methoxymethyl)-N-methyl-N-(2-phenoxyethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(8-9-20-14-6-4-3-5-7-14)15-10-13(11-19-2)16-12-17-15/h3-7,10,12H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSWHWCHJXGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C2=NC=NC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5613033.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5613036.png)

![2-(4-chlorobenzyl)-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613051.png)
![N'-(3-methoxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5613065.png)
![methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate](/img/structure/B5613075.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-iodoaniline](/img/structure/B5613097.png)

![N-phenyl-4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5613131.png)
![3-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5613138.png)
![6-{[2-(benzylthio)-6-methyl-4-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5613145.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5613156.png)